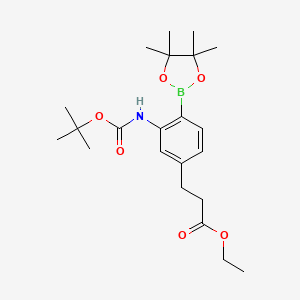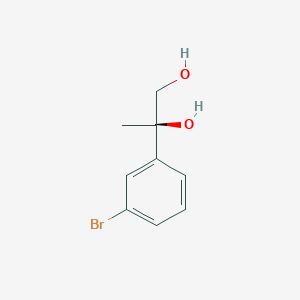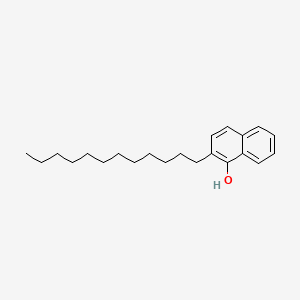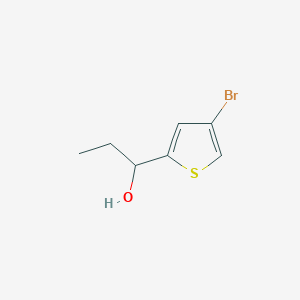![molecular formula C19H17N3O2S B8712033 2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8712033.png)
2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a benzodiazole moiety linked to an isoindole structure via a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the benzodiazole moiety, which is then linked to the isoindole structure through a series of reactions involving the butyl chain. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .
Aplicaciones Científicas De Investigación
2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione include:
- 2-(1H-1,3-benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide hydrochloride
- 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid
- 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzodiazole and isoindole moieties linked by a butyl chain. This structure imparts specific chemical and biological properties that make it particularly useful in certain applications, such as its potential anticonvulsant activity and its ability to interact with specific molecular targets .
Propiedades
Fórmula molecular |
C19H17N3O2S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-[4-(1H-benzimidazol-2-ylsulfanyl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17N3O2S/c23-17-13-7-1-2-8-14(13)18(24)22(17)11-5-6-12-25-19-20-15-9-3-4-10-16(15)21-19/h1-4,7-10H,5-6,11-12H2,(H,20,21) |
Clave InChI |
ZZCWPFHVJZQLCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCSC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-{[3-(trifluoromethyl)benzyl]thio}-3H-imidazo[4,5-c]pyridine](/img/structure/B8712028.png)

![Acetamide, N-[[6-(bromoacetyl)-2-pyridinyl]methyl]-](/img/structure/B8712049.png)

